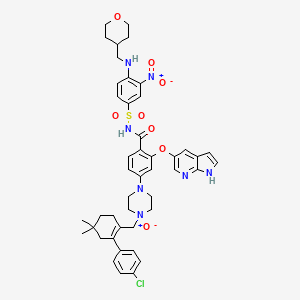

Venetoclax N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H50ClN7O8S |

|---|---|

Molecular Weight |

884.4 g/mol |

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-4-oxidopiperazin-4-ium-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |

InChI |

InChI=1S/C45H50ClN7O8S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-53(57)19-17-51(18-20-53)35-7-9-38(42(24-35)61-36-23-32-12-16-47-43(32)49-28-36)44(54)50-62(58,59)37-8-10-40(41(25-37)52(55)56)48-27-30-13-21-60-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) |

InChI Key |

CICPMKALXAZATM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)C[N+]3(CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

The Structure of Venetoclax N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, has become a cornerstone in the treatment of various hematologic malignancies.[1][2] Understanding its metabolic fate and potential impurities is crucial for drug development, safety assessment, and clinical pharmacology. Venetoclax N-oxide is a known impurity and metabolite of Venetoclax.[3][4][5] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and analytical characterization of this compound.

Physicochemical Properties

This compound is a yellow solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C45H50ClN7O8S | |

| Molecular Weight | 884.45 g/mol | |

| CAS Number | 2469279-00-1 | |

| Appearance | Yellow Solid |

Chemical Structure

The chemical name for this compound is 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine 1-oxide. The structure is characterized by the addition of an oxygen atom to one of the nitrogen atoms in the piperazine ring of the parent Venetoclax molecule.

Caption: Chemical structure of this compound.

Metabolism and Formation

Venetoclax is primarily cleared through hepatic metabolism, mediated by cytochrome P450 3A4 (CYP3A4) enzymes. While the major metabolite is M27, this compound has been identified as a product of oxidative metabolism. The formation of N-oxides is a common metabolic pathway for drugs containing piperazine moieties.

Caption: Metabolic formation of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct oxidation of Venetoclax.

Protocol:

-

Dissolution: Dissolve Venetoclax in a suitable organic solvent, such as dichloromethane (DCM).

-

Oxidation: Add an oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (e.g., 10–15 °C).

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction with an appropriate reagent, such as an aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography (e.g., silica gel with a methanol/ethyl acetate gradient) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a PDA detector is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium bicarbonate) and acetonitrile is commonly used.

-

Detection: UV detection at a specific wavelength (e.g., 245 nm) is used to monitor the elution of the compound.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) in positive and negative ion modes is used to determine the molecular weight.

-

Expected m/z: The protonated molecule [M+H]+ is observed at approximately 885.37, and the deprotonated molecule [M-H]- is observed at approximately 883.26.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for NMR analysis.

-

¹H NMR: The formation of the N-oxide results in a downfield shift of the protons on the methylene carbons attached to the piperazine ring.

-

¹³C NMR: A significant downfield shift is observed for the methylene carbons directly attached to the oxidized nitrogen atom of the piperazine ring. For instance, shifts from approximately δ 52.0 and 59.6 ppm in Venetoclax to δ 59.7, 61.2, and 70.0 ppm in this compound have been reported.

Caption: Analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Venetoclax N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, has emerged as a significant therapeutic agent in the treatment of various hematological malignancies. As with any pharmaceutical compound, a thorough understanding of its metabolites and potential impurities is crucial for ensuring safety, efficacy, and quality control. Venetoclax N-oxide is a notable species, identified as both a metabolite and a product of oxidative degradation of Venetoclax.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, characterization, and stability profile, supported by detailed experimental protocols and data presentations.

Chemical and Physical Properties

This compound is a yellow solid with a molecular formula of C45H50ClN7O8S and a molecular weight of 884.45 g/mol .[1] It is characterized by the presence of an N-oxide moiety on one of the nitrogen atoms of the piperazine ring of the parent Venetoclax molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide 1-oxide | [3] |

| CAS Number | 2469279-00-1 | [1] |

| Molecular Formula | C45H50ClN7O8S | |

| Molecular Weight | 884.45 g/mol | |

| Appearance | Yellow Solid | |

| Solubility | Data not available. The parent compound, Venetoclax, is practically insoluble in water. | |

| pKa | Data not available. | |

| LogP | Data not available. The parent compound, Venetoclax, has a high hydrophobicity (logP = 8.1). |

Synthesis and Purification

This compound is primarily synthesized through the controlled oxidation of Venetoclax. This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) being commonly employed.

References

- 1. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound impurity | CAS No- 2469279-00-1 [chemicea.com]

Venetoclax N-oxide: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Venetoclax N-oxide, a significant impurity and metabolite of the B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax. This document outlines its physicochemical properties, relevant analytical methodologies, and the biological context of its formation and action.

Physicochemical Properties

This compound is formed through the oxidation of the piperazine moiety of Venetoclax.[1] Its key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2469279-00-1 |

| Molecular Formula | C45H50ClN7O8S |

| Molecular Weight | 884.45 g/mol [2][3][4] |

Formation of this compound

This compound has been identified as a product of both metabolic processes and oxidative degradation.[1] In vivo, the formation of N-oxides from tertiary nitrogen-containing drugs is a major metabolic pathway, often mediated by cytochrome P450 or flavin-containing monooxygenase (FMO) enzymes.

Caption: Formation of this compound from Venetoclax via oxidation.

Experimental Protocols: Analysis of Venetoclax and its Impurities

While specific, detailed protocols for the synthesis of this compound are not extensively published, general analytical methods for the detection and quantification of Venetoclax and its impurities, including the N-oxide, are available. These typically involve stability-indicating liquid chromatography techniques.

Objective: To detect and quantify Venetoclax and its related impurities, such as this compound, in a drug substance or product.

Methodology: High-Performance Liquid Chromatography (HPLC)

A common approach involves the use of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Sample Preparation: Dissolve the Venetoclax sample in a suitable solvent, such as a mixture of acetonitrile and water.

-

Chromatographic System:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Detector: A UV detector set at an appropriate wavelength (e.g., 245 nm) or a mass spectrometer for more sensitive and specific detection (LC-MS).

-

-

Analysis: Inject the prepared sample into the HPLC system. The separation of Venetoclax from its impurities is achieved based on their differential partitioning between the mobile and stationary phases.

-

Quantification: The amount of this compound and other impurities can be quantified by comparing their peak areas to that of a reference standard of known concentration.

Caption: General experimental workflow for the analysis of Venetoclax impurities.

Biological Context: The Venetoclax Signaling Pathway

Venetoclax functions as a selective inhibitor of the BCL-2 protein, which plays a crucial role in preventing apoptosis (programmed cell death). By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

In many hematological malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis. Venetoclax restores the natural process of apoptosis in these cells. The N-oxide metabolite's specific activity at the BCL-2 target is not as well-characterized in public literature, but its presence is relevant for understanding the overall pharmacology and metabolism of Venetoclax.

Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.

References

- 1. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 3. veeprho.com [veeprho.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

The Biological Profile of Venetoclax N-oxide: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, has revolutionized the treatment of certain hematological malignancies. During its development, manufacturing, and metabolism, various related substances, including Venetoclax N-oxide, are encountered. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a primary focus on its biological activity.

Extensive literature and database searches reveal that this compound is predominantly characterized as a process impurity and a product of oxidative degradation of the parent compound. While its chemical synthesis and identification are documented for reference standard purposes, there is a notable absence of publicly available data on its biological activity. This guide summarizes the known information regarding this compound and provides context by detailing the well-established biological activity and signaling pathways of the parent drug, Venetoclax.

Introduction to Venetoclax and the Role of BCL-2 in Apoptosis

Venetoclax is a first-in-class BH3 mimetic drug that selectively binds to the anti-apoptotic protein BCL-2, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells. Overexpression of BCL-2 is a hallmark of several cancers, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), and is associated with resistance to chemotherapy. By inhibiting BCL-2, Venetoclax liberates pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

This compound: An Impurity and Degradation Product

This compound has been identified as an impurity formed during the synthesis of Venetoclax and as a degradation product under oxidative stress conditions. Studies have shown that the piperazine moiety within the Venetoclax structure is susceptible to N-oxidation.[1] The synthesis of this compound has been described in the literature, primarily for its use as a reference standard in analytical methods to ensure the purity of the active pharmaceutical ingredient (API).[2]

Biological Activity of this compound: A Data Gap

A thorough review of scientific literature and regulatory documents reveals a significant lack of data on the biological activity of this compound. To date, no public studies have reported its:

-

Binding affinity for BCL-2 or other BCL-2 family proteins (e.g., Ki, IC50).

-

In vitro cytotoxicity against cancer cell lines.

-

Induction of apoptosis or other cellular effects.

Regulatory submissions for Venetoclax focus on the major metabolites, such as M27, which has been shown to have at least 58-fold lower inhibitory activity against BCL-2 compared to the parent drug.[3] However, specific pharmacological data for this compound is not provided in these documents. The absence of such data suggests that this compound may be considered biologically inactive or that its activity is not significant at the levels it is present as an impurity.

Signaling Pathway of Venetoclax

To provide a framework for understanding the expected mechanism of action for a BCL-2 inhibitor, the established signaling pathway for Venetoclax is presented below.

References

The Role of Venetoclax N-oxide in Drug Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation and role of Venetoclax N-oxide in the degradation of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax. Understanding the degradation pathways of Venetoclax is critical for ensuring its stability, efficacy, and safety in pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols for studying its degradation, and visualizes the degradation pathways.

Executive Summary

Venetoclax is susceptible to degradation under various stress conditions, particularly oxidative stress, which leads to the formation of this compound. This N-oxide is a primary degradation product formed by the oxidation of the piperazine ring in the Venetoclax molecule.[1][2] Further degradation can occur through a[1][3] Meisenheimer rearrangement of the N-oxide to form a hydroxylamine impurity.[3] This guide outlines the conditions that promote this degradation and the analytical methods to detect and quantify these degradants.

Data Presentation: Quantitative Analysis of Venetoclax Degradation

The formation of this compound and its subsequent rearrangement product, a hydroxylamine impurity, has been quantified under various oxidative stress conditions. The following tables summarize the key findings from forced degradation studies.

Table 1: Formation of this compound (VNO) and Venetoclax Hydroxylamine Impurity (VHA) under Hydrogen Peroxide Stress.

| H₂O₂ Concentration | Time (hours) | VNO Formation (%) | VHA Formation (%) |

| 0.3% | 24 | ~1% | Not Detected |

| 10% | 36 | 6-8% | 6-8% |

Table 2: Degradation of Venetoclax under Various Stress Conditions.

| Stress Condition | Duration | Degradation Product | % Area (UHPLC) |

| 3% H₂O₂ at 50°C | 7 days | This compound | 2.57% |

| ACVA at 50°C | 7 days | This compound | 0.22% |

| 1 M HCl at 50°C | 3 days | >10% total degradation | - |

| 1 M NaOH at 50°C | 1 day | 13.4% total degradation | - |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section provides protocols for the synthesis of this compound and the analytical methods used for its quantification.

Synthesis of this compound

This protocol describes the chemical synthesis of this compound for use as a reference standard.

Materials:

-

Venetoclax

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Venetoclax in DCM.

-

Cool the solution to 10-15°C.

-

Add m-CPBA to the solution.

-

Stir the reaction mixture at 10-15°C.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until completion.

-

Upon completion, the reaction mixture can be purified to isolate this compound.

HPLC Method for the Analysis of Venetoclax and its Impurities

This method is suitable for the separation and quantification of Venetoclax and its degradation products, including the N-oxide.

Instrumentation:

-

HPLC system with a PDA detector (e.g., Waters LC2695 with PDA-2996 detector)

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 10 μm)

-

Software: Empower 2

Chromatographic Conditions:

-

Mobile Phase A: 0.1% aqueous trifluoroacetic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

T0: 10% B

-

T15: 90% B

-

T25: 90% B

-

T26: 10% B

-

T30: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 μL

-

Detection Wavelength: 245 nm

-

Diluent: Acetonitrile

LC-MS/MS Method for Quantification of Venetoclax

This method is designed for the sensitive quantification of Venetoclax in biological matrices and can be adapted for degradation studies.

Instrumentation:

-

LC-MS/MS system (e.g., API 4000 mass spectrometer)

-

Column: ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 μm)

Chromatographic and Mass Spectrometric Conditions:

-

Mobile Phase: 10 mM ammonium formate with 0.1% formic acid and acetonitrile (40:60, v/v)

-

Flow Rate: Not specified, typically 0.2-0.6 mL/min for UPLC

-

Ionization Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Venetoclax: m/z 868.3 → 636.3

-

Internal Standard (Venetoclax-d8): m/z 876.3 → 644.3

-

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathway of Venetoclax under oxidative stress and a general workflow for its degradation analysis.

Caption: Oxidative Degradation Pathway of Venetoclax.

Caption: Experimental Workflow for Venetoclax Degradation Analysis.

References

- 1. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Identification of Venetoclax N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, has revolutionized the treatment of certain hematologic malignancies. The stability and impurity profile of such a targeted therapeutic are of paramount importance for ensuring its safety and efficacy. This technical guide provides an in-depth overview of the discovery, identification, and characterization of Venetoclax N-oxide, a key oxidative impurity of Venetoclax. This document details the experimental methodologies employed in its identification and provides a comprehensive summary of its spectral and chromatographic properties.

Discovery of this compound through Forced Degradation Studies

This compound was identified as a principal degradation product during forced degradation studies designed to assess the stability of the Venetoclax drug substance under various stress conditions.[1][2] Specifically, oxidative stress conditions were instrumental in the formation of this impurity.

Experimental Protocol: Oxidative Stress Degradation

The formation of this compound was induced by exposing a solution of Venetoclax to an oxidizing agent, typically hydrogen peroxide (H₂O₂).[3][4]

Materials:

-

Venetoclax

-

Dichloromethane (DCM)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10%)

Procedure:

-

Dissolve Venetoclax in dichloromethane to create a clear solution.

-

Add the hydrogen peroxide solution to the Venetoclax solution.

-

Stir the reaction mixture at room temperature (approximately 35-40 °C) in a dark environment to prevent photolytic degradation.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until a significant level of the N-oxide impurity is formed (e.g., 6-8% after 36 hours with 10% H₂O₂)[3].

This experimental workflow can be visualized as follows:

Caption: Experimental workflow for the generation of this compound via oxidative stress.

Synthesis and Structural Elucidation

For definitive identification and use as a reference standard, this compound was synthesized independently. The synthesis involves the direct oxidation of Venetoclax using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Synthesis of this compound

Materials:

-

Venetoclax

-

meta-chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Venetoclax in dichloromethane.

-

Cool the solution to 10-15 °C.

-

Add m-CPBA to the cooled solution.

-

Allow the reaction to proceed to completion, which results in the formation of a single, more polar product as observed by HPLC, corresponding to this compound.

-

The product can be isolated and purified using techniques such as preparative HPLC or column chromatography.

The structural confirmation of the synthesized compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The logical flow for the synthesis and confirmation is as follows:

Caption: Logical workflow for the synthesis and structural confirmation of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key analytical data for Venetoclax and this compound.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| Venetoclax | C₄₅H₅₀ClN₇O₇S | 868.44 | 1257044-40-8 |

| This compound | C₄₅H₅₀ClN₇O₈S | 884.45 | 2469279-00-1 |

Table 1. Physicochemical Properties of Venetoclax and this compound.

Chromatographic Data

The separation of Venetoclax and its N-oxide impurity is typically achieved using reversed-phase HPLC or UPLC.

| Parameter | Condition 1 | Condition 2 |

| Column | Phenomenex Luna C18 (50 x 250 mm, 10 μm) | UPLC BEH C18 (1.7 μm, 150 mm × 2.1 mm) |

| Mobile Phase A | 0.1% aqueous trifluoroacetic acid | 10 mM NH₄HCO₃ (pH 7.0) |

| Mobile Phase B | Acetonitrile | 95% Acetonitrile (v/v) |

| Gradient | Linear Gradient: T(min)/%B: 0/10; 15/90; 25/90; 26/10; 30/10 | Gradient: t(min)/%B: 0/20; 1/20; 4/80; 9/100; 10/20 |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | 245 nm | Not specified |

| Reference |

Table 2. HPLC/UPLC Conditions for the Analysis of Venetoclax and its Impurities.

Mass Spectrometry Data

Mass spectrometry is a critical tool for confirming the molecular weight of this compound.

| Compound | Ionization Mode | Observed m/z | Interpretation |

| This compound | Positive | 884.37 | [M+H]⁺ |

| This compound | Negative | 882.26 | [M-H]⁻ |

Table 3. Mass Spectrometry Data for this compound.

NMR Spectroscopy Data

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the site of oxidation on the piperazine ring.

| ¹³C Chemical Shift (δ, ppm) in DMSO-d₆ | Venetoclax | This compound | Interpretation |

| Methylene carbon (15-CH₂) | 59.6 | 70.0 | Downfield shift due to deshielding from N-oxide |

| Methylene carbon (16-CH₂) | 52.0 | 61.2 | Downfield shift due to deshielding from N-oxide |

| Methylene carbon (19-CH₂) | 52.0 | 59.7 | Downfield shift due to deshielding from N-oxide |

Table 4. Key ¹³C NMR Chemical Shift Comparison for Venetoclax and this compound.

Mechanism of Action of Venetoclax and the Role of the BCL-2 Pathway

Venetoclax exerts its therapeutic effect by selectively inhibiting the anti-apoptotic protein Bcl-2. In many cancer cells, Bcl-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing them from activating the intrinsic apoptotic pathway. By binding to the BH3 domain of Bcl-2, Venetoclax displaces these pro-apoptotic proteins, which then activate BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

The signaling pathway is illustrated below:

Caption: Simplified signaling pathway of Venetoclax-induced apoptosis.

Conclusion

The identification and characterization of this compound are crucial aspects of the pharmaceutical development of Venetoclax. This guide has provided a comprehensive overview of the discovery of this impurity through forced degradation studies, detailed its synthesis and structural elucidation, and presented key analytical data in a structured format. Understanding the formation and properties of such impurities is essential for the development of robust manufacturing processes and stable formulations, ultimately ensuring the quality and safety of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Venetoclax N-oxide as a Reference Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Venetoclax N-oxide, an important reference standard for the quality control and impurity profiling of the B-cell lymphoma 2 (BCL-2) inhibitor, Venetoclax. This document outlines its chemical properties, synthesis, and characterization, along with detailed experimental protocols and its relevance in the context of Venetoclax's mechanism of action.

Introduction to Venetoclax and the Significance of Impurity Profiling

Venetoclax is a potent and selective inhibitor of the BCL-2 protein, a key regulator of apoptosis (programmed cell death).[1][2][3] It is approved for the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[4][5] The manufacturing process and storage of Venetoclax can lead to the formation of related substances or impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. Regulatory agencies like the FDA and EMA have stringent guidelines for impurity levels in pharmaceutical products.

This compound is a known metabolite and a potential oxidative degradation product of Venetoclax. As such, it serves as a crucial reference standard in analytical method development, validation, and routine quality control to accurately identify and quantify this impurity in Venetoclax active pharmaceutical ingredient (API) and finished drug products.

Chemical and Physical Properties

This compound is the N-oxide derivative of Venetoclax, formed by the oxidation of the piperazine nitrogen atom. Its chemical identity is well-characterized and is available from various suppliers as a reference standard.

| Property | Value | Reference |

| CAS Number | 2469279-00-1 | |

| Molecular Formula | C45H50ClN7O8S | |

| Molecular Weight | 884.5 g/mol | |

| IUPAC Name | 4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide |

Synthesis and Characterization

This compound can be synthesized for use as a reference standard through the controlled oxidation of Venetoclax.

Synthetic Protocol

A common method for the synthesis of this compound involves the oxidation of Venetoclax using meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).

Experimental Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Detailed Methodology:

-

Dissolve Venetoclax in dichloromethane (DCM).

-

Cool the solution to 10–15 °C.

-

Add m-CPBA to the solution. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous sodium bicarbonate (NaHCO3) solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude product.

-

Purify the crude product using column chromatography with a mobile phase such as 10% methanol in ethyl acetate.

-

If necessary, further purification can be achieved using preparative high-performance liquid chromatography (Prep-HPLC).

Characterization Data

The synthesized this compound is characterized using various analytical techniques to confirm its structure and purity.

| Analytical Technique | Key Findings | Reference |

| Mass Spectrometry (MS) | Positive mode: m/z 884.37 [M+H]+Negative mode: m/z 882.26 [M-H]- | |

| ¹H NMR (DMSO-d6) | Significant downfield shifts of the methylene protons attached to the piperazine ring compared to Venetoclax. For instance, a shift from δ 2.14 to 2.40 ppm is observed. | |

| ¹³C NMR (DMSO-d6) | Downfield shifts of the methylene carbons attached to the piperazine ring due to the deshielding effect of the N-oxide. For example:- C15: δ 59.6 to 70.0 ppm- C16: δ 52.0 to 61.2 ppm- C19: δ 52.0 to 59.7 ppm | |

| High-Performance Liquid Chromatography (HPLC) | A more polar peak compared to Venetoclax in reversed-phase HPLC. |

Analytical Methods for Impurity Profiling

This compound is used as a reference standard in stability and quality control studies of Venetoclax. Forced degradation studies are performed to understand the degradation pathways of the drug under various stress conditions.

Oxidative Stress Degradation Protocol

Methodology:

-

Dissolve Venetoclax in a suitable solvent like dichloromethane (DCM).

-

Add a hydrogen peroxide (H₂O₂) solution of varying concentrations (e.g., 0.3% to 10%).

-

Incubate the mixture at room temperature for a specified period (e.g., 24-36 hours).

-

Analyze the stressed sample using a validated stability-indicating HPLC method.

The formation of this compound can be observed, with its peak matching the retention time and spectral properties of the synthesized reference standard.

HPLC Method for Impurity Detection

A typical reversed-phase HPLC method is employed for the separation and quantification of Venetoclax and its impurities.

| Parameter | Condition | Reference |

| Column | Phenomenex Luna C18 (50 x 250 mm, 10 μm) for preparative HPLC | |

| Mobile Phase A | 0.1% aqueous trifluoroacetic acid | |

| Mobile Phase B | 1:1 mixture of acetonitrile and methanol | |

| Detector | PDA detector at 245 nm | |

| Gradient Program | A gradient program is typically used to achieve optimal separation. |

Mechanism of Action of Venetoclax and the Role of the BCL-2 Pathway

Understanding the mechanism of action of Venetoclax provides context for the importance of maintaining its chemical integrity. Venetoclax selectively binds to the BCL-2 protein, which is overexpressed in many cancer cells and prevents them from undergoing apoptosis.

Signaling Pathway of Venetoclax-Induced Apoptosis:

Caption: Venetoclax inhibits BCL-2, leading to apoptosis.

By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins like BIM. These freed proteins then activate BAX and BAK, which leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis. The presence of impurities could potentially alter the efficacy or safety profile of the drug, underscoring the necessity of using well-characterized reference standards like this compound for quality control.

Conclusion

This compound is an indispensable reference standard for ensuring the quality and safety of Venetoclax. Its synthesis and thorough characterization are critical for its use in the development and validation of analytical methods for impurity profiling. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Venetoclax.

References

- 1. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 2. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]

- 3. droracle.ai [droracle.ai]

- 4. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

Venetoclax N-oxide: A Technical Overview of a Key Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax, a highly selective B-cell lymphoma 2 (BCL-2) inhibitor, has revolutionized the treatment of certain hematologic malignancies. As with any therapeutic agent, a thorough understanding of its metabolic fate is crucial for optimizing its clinical application. Venetoclax N-oxide is a recognized metabolite and degradation product of Venetoclax, formed through oxidation of the piperazine ring.[1] This technical guide provides a comprehensive overview of the current knowledge regarding this compound, with a focus on its pharmacological profile.

Disclaimer: Publicly available scientific literature lacks specific data on the pharmacological effects of this compound, including its BCL-2 binding affinity and cytotoxic activity. Therefore, this guide will focus on its identity as a metabolite and distinguish it from other known metabolites, while providing context with data from the parent compound, Venetoclax.

Chemical Identity and Formation

This compound is formed by the oxidation of one of the nitrogen atoms on the piperazine moiety of the Venetoclax molecule.[1] This transformation can occur both through metabolic processes in the body and as a result of oxidative stress during manufacturing or storage.[1] It has been synthesized and is commercially available as a reference standard for analytical purposes.[1]

It is critical to distinguish this compound from the major, pharmacologically inactive human metabolite of Venetoclax, known as M27. M27 is formed through a more complex process involving oxidation of the cyclohexenyl ring followed by cyclization and is structurally distinct from the N-oxide. An FDA assessment report has stated that the major metabolite, M27, is considered pharmacologically inactive, with at least 58-fold lower inhibitory activity against BCL-2 compared to Venetoclax in vitro.

Potential Pharmacological Effects: An Uncharted Territory

Currently, there is a notable absence of published data quantifying the pharmacological activity of this compound. Key areas where information is lacking include:

-

BCL-2 Binding Affinity: No studies have reported the binding affinity of this compound to the BCL-2 protein. This is a critical parameter for determining its potential to inhibit the anti-apoptotic function of BCL-2.

-

Cytotoxicity and Apoptosis Induction: There is no available data from in vitro studies, such as cytotoxicity assays or apoptosis assays, to demonstrate the effect of this compound on cancer cell lines.

-

Impact on Signaling Pathways: The effect of this compound on the intrinsic apoptosis pathway or any other cellular signaling pathways remains uninvestigated.

The lack of such data prevents a direct assessment of its potential contribution to the overall therapeutic effect or potential off-target effects of Venetoclax.

The Pharmacological Profile of the Parent Compound: Venetoclax

To provide a framework for understanding the expected activity of a BCL-2 inhibitor, this section details the well-established pharmacological effects of the parent drug, Venetoclax.

Quantitative Data: BCL-2 Family Binding Affinity of Venetoclax

| Protein | Binding Affinity (Ki, nM) |

| BCL-2 | <0.01 |

| BCL-xL | 48 |

| BCL-w | 22 |

| MCL-1 | >4400 |

This data highlights the high potency and selectivity of Venetoclax for the BCL-2 protein.

Signaling Pathway: Venetoclax-Induced Apoptosis

The primary mechanism of action of Venetoclax is the inhibition of BCL-2, which leads to the induction of the intrinsic pathway of apoptosis.

Caption: Mechanism of Venetoclax-induced apoptosis.

Experimental Protocols for Assessing BCL-2 Inhibitor Activity

The following are detailed methodologies for key experiments that would be necessary to characterize the pharmacological effects of this compound. These protocols are based on standard methods used for the evaluation of BCL-2 inhibitors like Venetoclax.

BCL-2 Binding Affinity Assay (Fluorescence Polarization)

Objective: To quantitatively determine the binding affinity of a compound to the BCL-2 protein.

Materials:

-

Recombinant human BCL-2 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-BAK BH3)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test compound (this compound) and positive control (Venetoclax)

-

384-well black plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of the test compound and positive control in assay buffer.

-

In a 384-well plate, add a fixed concentration of recombinant BCL-2 protein and fluorescently labeled BH3 peptide to each well.

-

Add the serially diluted test compound or control to the wells. Include wells with no compound as a negative control.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value by plotting the fluorescence polarization signal against the compound concentration and fitting the data to a four-parameter logistic equation.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Cell Viability (Cytotoxicity) Assay (MTS Assay)

Objective: To determine the effect of a compound on the viability of cancer cells.

Materials:

-

BCL-2 dependent cancer cell line (e.g., RS4;11)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound) and positive control (Venetoclax)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound and positive control in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include wells with no compound as a negative control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTS reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Characterizing a Venetoclax Metabolite

Caption: Workflow for pharmacological characterization.

Conclusion and Future Directions

This compound is a known metabolite and degradation product of the potent BCL-2 inhibitor, Venetoclax. While its chemical identity is established, there is a significant gap in the scientific literature regarding its pharmacological activity. Future research should focus on characterizing the BCL-2 binding affinity and cellular effects of this compound to fully understand its potential contribution to the overall clinical profile of Venetoclax. Such studies are essential for a complete understanding of the drug's metabolism, efficacy, and safety. Until such data becomes available, the pharmacological effects of this compound remain speculative.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Venetoclax N-oxide from Venetoclax

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor, pivotal in the treatment of various hematological malignancies.[1][2] During its synthesis, storage, and metabolism, several related substances can form, one of which is Venetoclax N-oxide. This document provides detailed protocols for the synthesis of this compound from Venetoclax, an important reference standard for impurity profiling in drug manufacturing and stability studies.[1][3] The formation of this compound occurs through the oxidation of the piperazine nitrogen atom.[3] Understanding its synthesis is crucial for the development of stable formulations and for regulatory compliance.

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct oxidation of Venetoclax. Two common oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol outlines the synthesis of this compound using m-CPBA as the oxidizing agent in dichloromethane (DCM).

Materials:

-

Venetoclax

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), HPLC grade

-

Deionized Water

-

Brine solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Solvents for column chromatography (e.g., Methanol in DCM)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Dissolve Venetoclax in dichloromethane (DCM) in a round-bottom flask with magnetic stirring.

-

Cool the solution to 10–15 °C using an ice bath.

-

Slowly add a solution of m-CPBA in DCM to the cooled Venetoclax solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The product, this compound, will appear as a more polar spot compared to the starting material, Venetoclax.

-

Upon completion of the reaction, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using column chromatography, for example, with a gradient of methanol in DCM.

Protocol 2: Oxidation using Hydrogen Peroxide (H₂O₂)

This protocol describes the formation of this compound under oxidative stress conditions using hydrogen peroxide.

Materials:

-

Venetoclax

-

Hydrogen peroxide (H₂O₂), 3-10% solution

-

Dichloromethane (DCM) or other suitable solvent

-

Deionized Water

Equipment:

-

Reaction vial or flask

-

Incubator or heating block capable of maintaining 50 °C

-

HPLC or UHPLC system for monitoring

Procedure:

-

Dissolve Venetoclax in a suitable solvent such as DCM.

-

Add the hydrogen peroxide solution to the Venetoclax solution.

-

Incubate the reaction mixture at 50 °C.

-

Monitor the formation of this compound over time (e.g., for up to 14 days) using a suitable analytical method like UHPLC.

-

Upon reaching the desired conversion, the product can be isolated using preparative HPLC.

Characterization Data

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

| Analysis | Parameter | Observed Value |

| Molecular Formula | C₄₅H₅₀ClN₇O₈S | |

| Molecular Weight | 884.44 g/mol | |

| Mass Spectrometry | Positive Ion Mode [M+H]⁺ | 884.37 |

| Negative Ion Mode [M-H]⁻ | 882.26 | |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | Changes observed in the chemical shifts of methylene protons attached to the piperazine ring. |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | A downfield shift of methylene carbons attached to the piperazine ring (carbons 15, 16, and 19) due to deshielding upon N-oxidation. |

| HPLC/UHPLC | Retention Time | This compound is more polar and typically has a different retention time than Venetoclax. |

Experimental and Process Diagrams

To visualize the experimental workflow and the biological context of Venetoclax, the following diagrams are provided.

Caption: Synthesis and purification workflow for this compound.

Caption: Venetoclax inhibits Bcl-2, leading to apoptosis.

References

- 1. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Oxidation of Venetoclax to Venetoclax N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor used in the treatment of various hematological malignancies.[1] During its synthesis, storage, and metabolism, Venetoclax can undergo oxidation to form various byproducts. One such product is the Venetoclax N-oxide, where an oxygen atom is added to one of the nitrogen atoms of the piperazine ring. This document provides detailed protocols for the synthesis, purification, and characterization of this compound, a crucial impurity for reference in drug development and quality control. While Venetoclax is primarily metabolized in the liver by CYP3A4 to its major metabolite M27, the N-oxide is considered a potential impurity and has been identified in forced degradation studies.[2][3]

Chemical Reaction and Mechanism

The oxidation of Venetoclax to its N-oxide can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction involves the direct oxidation of the tertiary amine in the piperazine ring to form the corresponding N-oxide.

References

- 1. This compound impurity | CAS No- 2469279-00-1 [chemicea.com]

- 2. Interindividual variability in CYP3A-mediated venetoclax metabolism in vitro and in vivo in patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Venetoclax N-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Venetoclax N-oxide, a significant impurity and degradation product of the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax.[1][2] The following protocols are designed for use in research, quality control, and stability testing environments.

Venetoclax is susceptible to degradation under various stress conditions, including oxidative, acidic, and basic environments, leading to the formation of several degradation products, with this compound being a notable species.[1][3] Under oxidative stress, such as exposure to hydrogen peroxide, Venetoclax can form two major impurities with similar molecular weights, one of which is this compound.[4] The piperazine moiety within the Venetoclax structure is susceptible to N-oxidation.

Accurate and robust analytical methods are crucial for monitoring the purity of Venetoclax active pharmaceutical ingredients (APIs) and formulated drug products.

Section 1: Analytical Methods Overview

The primary analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods offer the necessary selectivity and sensitivity to resolve this compound from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Venetoclax from its degradation products.

Illustrative HPLC Method for Venetoclax and Its Degradation Products:

A simple isocratic HPLC method has been developed for the quantitative determination of Venetoclax in its tablet dosage form. While this method was developed for the parent compound, its principles can be adapted for the detection of the N-oxide. A more sophisticated Ultra High-Performance Liquid Chromatography (UHPLC) method has been specifically developed to separate Venetoclax from its degradation products.

| Parameter | Condition |

| Column | Perkin C8 (15cm x 4.6mm id, 5µ) |

| Mobile Phase | Buffer (25 mM ammonium acetate, pH 3.0 with orthophosphoric acid) and acetonitrile (55:45 v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection | UV at 286 nm |

| Retention Time (Venetoclax) | 4.19 minutes |

Quantitative Data for Venetoclax (Illustrative):

| Parameter | Value |

| Linearity Range | 5-50 µg/mL |

| Correlation Coefficient (R²) | 0.9998 |

| Limit of Detection (LOD) | 0.53 µg/mL |

| Limit of Quantification (LOQ) | 1.62 µg/mL |

Note: The retention time for this compound would need to be determined experimentally but is expected to be different from the parent compound due to its increased polarity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and specificity, making it ideal for quantifying low levels of this compound, particularly in biological matrices.

LC-MS/MS Method for Venetoclax in Human Plasma:

This method can be adapted to include the monitoring of this compound.

| Parameter | Condition |

| Sample Preparation | Protein precipitation with acetonitrile |

| Column | ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 μm) |

| Mobile Phase | 10 mM ammonium formate with 0.1% formic acid and acetonitrile (40:60, v/v) |

| Separation | 5 minutes |

| Mass Spectrometer | API 4000 |

| Detection Mode | Multiple Response Monitoring (MRM) |

| MRM Transitions | Venetoclax: m/z 868.3 → 636.3; Venetoclax-d8 (IS): m/z 876.3 → 644.3 |

Quantitative Data for Venetoclax in Plasma:

| Parameter | Value |

| Linearity Range (Plasma) | 20.0 to 5000 ng/mL |

| Linearity Range (CSF) | 0.500–100 ng/mL |

| Inter- and Intra-run Accuracy | within ±11.9% |

| Inter- and Intra-run Precision | below 13.6% |

| Recovery | Close to 100% |

Note: The MRM transition for this compound would need to be determined. Given the addition of an oxygen atom, the precursor ion would be expected at m/z 884.3.

Section 2: Experimental Protocols

Protocol for Forced Degradation Study (Oxidative Stress)

This protocol is designed to intentionally degrade Venetoclax to produce this compound for analytical method development and validation.

Materials and Reagents:

-

Venetoclax

-

Dichloromethane (DCM)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 10%)

-

HPLC grade solvents (acetonitrile, water)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Dissolve a known amount of Venetoclax in DCM to create a stock solution.

-

Add a 10% H₂O₂ solution to the Venetoclax solution. The formation of impurities can be monitored over time (e.g., after 36 hours).

-

Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to observe the formation of new, more polar spots/peaks corresponding to degradation products.

-

Once significant degradation has occurred, the sample can be analyzed by HPLC or LC-MS/MS to identify and quantify this compound.

Protocol for Sample Preparation from Pharmaceutical Dosage Forms

Materials and Reagents:

-

Venetoclax tablets

-

Diluent (e.g., a mixture of acetonitrile and water, 1:1 v/v)

-

Mortar and pestle

-

Volumetric flasks

-

Sonicator

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh and finely powder a number of Venetoclax tablets.

-

Accurately weigh a portion of the powder equivalent to a specific amount of Venetoclax and transfer it to a volumetric flask.

-

Add a portion of the diluent, sonicate to dissolve the drug, and then dilute to the mark with the same diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol for Sample Preparation from Plasma

This protocol is for the extraction of Venetoclax and its metabolites from plasma for LC-MS/MS analysis.

Materials and Reagents:

-

Human plasma samples

-

Acetonitrile

-

Internal Standard (IS) solution (e.g., Venetoclax-d8)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette a known volume of plasma into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add acetonitrile (typically 3 times the plasma volume) to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

Section 3: Visualizations

Caption: Workflow for this compound analysis.

Caption: Formation pathway of this compound.

References

Application Note: A Robust HPLC Method for the Separation of Venetoclax and its N-oxide Metabolite

Introduction

Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of various hematological malignancies. During its metabolism and under certain stress conditions, Venetoclax can form various degradation products, with Venetoclax N-oxide being a significant oxidative impurity.[1][2] Accurate quantification of Venetoclax and its metabolites is crucial for drug development, quality control, and pharmacokinetic studies. This application note presents a reliable High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Venetoclax and this compound.

Chemical Structures

| Compound | Chemical Structure | Molecular Formula |

| Venetoclax | [Image of Venetoclax structure] | C₄₅H₅₀ClN₇O₇S |

| This compound | [Image of this compound structure] | C₄₅H₅₀ClN₇O₈S[3][4][5] |

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated to ensure the separation of Venetoclax from its N-oxide derivative. The following table summarizes the optimized chromatographic conditions.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| HPLC System | Waters Alliance LC2695 with PDA-2996 Detector or equivalent |

| Column | Zorbax SB C-18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | 245 nm |

| Diluent | Acetonitrile |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 15 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

Experimental Protocol

1. Reagents and Materials

-

Venetoclax and this compound reference standards

-

Acetonitrile (HPLC grade)

-

Formic Acid (AR grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

2. Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh about 10 mg of Venetoclax and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

-

For drug substance analysis, accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the calibration range.

-

For drug product analysis, grind tablets to a fine powder. Disperse an amount of powder equivalent to a single dose in a suitable volume of diluent. Sonicate for 15-20 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API), then dilute to the final target concentration.

-

Filter all sample and standard solutions through a 0.45 µm membrane filter before injection.

4. System Suitability

-

Inject the standard solution containing both Venetoclax and this compound (e.g., 20 µg/mL of each) five times.

-

The system is deemed suitable for use if the following criteria are met:

-

Tailing factor for both peaks is ≤ 2.0.

-

Theoretical plates for both peaks are ≥ 2000.

-

Resolution between the Venetoclax and this compound peaks is ≥ 2.0.

-

The relative standard deviation (RSD) for peak areas of replicate injections is ≤ 2.0%.

-

Method Validation Summary

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.2 µg/mL |

| Limit of Quantification (LOQ) | ~0.6 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Experimental Workflow Diagram

References

- 1. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C45H50ClN7O8S | CID 139024764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tlcstandards.com [tlcstandards.com]

- 5. pharmaceresearch.com [pharmaceresearch.com]

Application Note: NMR Characterization of Venetoclax N-oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venetoclax is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis. It is approved for the treatment of various hematological malignancies.[1][2][3][4] During the manufacturing process, storage, or under oxidative stress conditions, impurities and degradation products of active pharmaceutical ingredients (APIs) can form.[5] One such potential impurity of Venetoclax is its N-oxide derivative, formed by the oxidation of one of the nitrogen atoms in the piperazine ring. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities. Thorough characterization of such impurities is crucial for ensuring the safety and efficacy of the drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of these related substances. This application note provides a detailed protocol for the NMR characterization of Venetoclax N-oxide.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Venetoclax and this compound in DMSO-d₆. The introduction of the oxygen atom at the nitrogen of the piperazine ring leads to a characteristic downfield shift of the neighboring protons and carbons.

Table 1: ¹³C NMR Chemical Shift Comparison of Venetoclax and this compound

| Carbon Position | Venetoclax (δ ppm) | This compound (δ ppm) | Δδ (ppm) |

| 15-CH₂ | 59.6 | 70.0 | +10.4 |

| 16-CH₂ | 52.0 | 61.2 | +9.2 |

| 19-CH₂ | 52.0 | 59.7 | +7.7 |

| Data sourced from a 2023 study on Venetoclax impurities. |

Table 2: ¹H NMR Chemical Shift Comparison of Venetoclax and this compound

| Proton Position | Venetoclax (δ ppm) | This compound (δ ppm) | Δδ (ppm) |

| Piperazine CH₂ | 2.14 | 2.40 | +0.26 |

| This represents a notable downfield shift for the protons on the piperazine ring upon N-oxidation. |

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from the synthesis described in the literature for generating a reference standard of this compound.

-

Materials:

-

Venetoclax

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Deionized water

-

Standard laboratory glassware and stirring equipment

-

-

Procedure:

-

Dissolve Venetoclax in dichloromethane (DCM).

-

Cool the solution to 10–15 °C.

-

Slowly add m-CPBA to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with an appropriate reducing agent (e.g., sodium thiosulfate solution).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography to isolate this compound.

-

2. NMR Sample Preparation and Data Acquisition

-

Materials:

-

This compound reference standard

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

-

Procedure:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

For ¹³C NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 or more).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and NMR characterization of this compound.

Caption: Simplified signaling pathway showing the mechanism of action of Venetoclax as a BCL-2 inhibitor.

References

- 1. [PDF] On the Stability and Degradation Pathways of Venetoclax under Stress Conditions | Semantic Scholar [semanticscholar.org]

- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Venetoclax | C45H50ClN7O7S | CID 49846579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Forced Degradation Studies of Venetoclax

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting forced degradation studies on the B-cell lymphoma-2 (BCL-2) inhibitor, Venetoclax. These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, in line with International Conference on Harmonization (ICH) guidelines.

Introduction

Venetoclax is an orally bioavailable, selective inhibitor of the BCL-2 protein, pivotal in the treatment of various hematological malignancies.[1][2][3] Understanding its stability under various stress conditions is a critical aspect of drug development, ensuring the safety and efficacy of the final pharmaceutical product. Forced degradation studies expose the drug substance to conditions more severe than accelerated stability studies to generate degradation products. This information is instrumental in developing and validating stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient from its potential degradants.[4][5]

Experimental Protocols

Materials and Reagents

-

Venetoclax drug substance

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Ammonium acetate (CH₃COONH₄)

-

Trifluoroacetic acid (TFA)

-

High-purity water

Sample Preparation

Due to Venetoclax's poor solubility in aqueous solutions, a suitable solvent system is necessary. A mixture of acetonitrile, dimethyl sulfoxide, and a buffer has been shown to be effective. A recommended solvent is a mixture of ACN:DMSO:buffer (6:3:1, v/v/v).

Forced Degradation Conditions

The following stress conditions are applied to Venetoclax solutions to induce degradation. It is recommended to aim for a degradation of 5-20% of the active pharmaceutical ingredient to produce relevant degradation products.

3.1 Acid Hydrolysis

-

Stress Agent: 1 M HCl

-

Temperature: 50 °C

-

Duration: Up to 14 days, with samples taken at various time points.

3.2 Base Hydrolysis

-

Stress Agent: 1 M NaOH

-

Temperature: 50 °C

-

Duration: Up to 14 days, with samples taken at various time points.

3.3 Oxidative Degradation

-

Stress Agent: 3% H₂O₂

-

Temperature: 50 °C

-

Duration: Up to 14 days, with samples taken at various time points.

3.4 Thermal Degradation

-

Condition: Elevated temperature

-

Temperature: 50 °C

-

Duration: Up to 14 days, with samples taken at various time points. Note: Venetoclax has shown to be relatively stable to thermal stress alone.

3.5 Photolytic Degradation

-

Condition: Exposure to light

-

Apparatus: SUNTEST instrument or a photostability chamber.

-

Duration: As per ICH Q1B guidelines.

Analytical Methodology: Stability-Indicating UHPLC Method

A stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method is essential to separate Venetoclax from its degradation products.

-

Instrumentation: A UHPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., BEH C18, 1.7 µm, 100 mm × 2.1 mm) has been found to be effective.

-

Mobile Phase:

-

A mobile phase with a pH in the range of 6–8 generally provides good peak shape.

-

Example mobile phases include:

-

A: 10 mM Ammonium bicarbonate (pH 6.0) in Acetonitrile (9:1, v/v)

-

B: 10 mM Ammonium acetate (pH 6.0) in Acetonitrile (9:1, v/v)

-

C: 0.1% (v/v) TFA in Acetonitrile (9:1, v/v)

-

-

-

Detection: UV detection at an appropriate wavelength.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Characterization of Degradation Products

The structures of the degradation products can be elucidated using various spectroscopic techniques, including:

-

High-Resolution Mass Spectrometry (HRMS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured format to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of Venetoclax

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | Percentage Degradation | Major Degradation Products |

| Acid Hydrolysis | 1 M HCl | 50 | 14 days | Significant degradation (>10%) | A1, A2, A3, A4 |

| Base Hydrolysis | 1 M NaOH | 50 | 14 days | Significant degradation (>10%) | B1, B2, B3 |

| Oxidation | 3% H₂O₂ | 50 | 14 days | Partial degradation (>5%) | Oxidative degradants |

| Thermal | Heat | 50 | 14 days | Not significant | - |

| Photolytic | SUNTEST | Ambient | 22 hours | To be determined | Photodegradants |

Note: Degradation product nomenclature (A1-A4, B1-B3) is based on published studies. It was observed that degradation products A3 and B3 are the same compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of Venetoclax.

Caption: Workflow for Forced Degradation of Venetoclax.

Signaling Pathway (Illustrative)

While not directly part of the degradation protocol, understanding the mechanism of action of Venetoclax can be relevant. The following is a simplified representation of the BCL-2 pathway inhibited by Venetoclax.

Caption: Simplified BCL-2 Apoptosis Pathway.

References

- 1. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RUL - On the stability and degradation pathways of venetoclax under stress conditions [repozitorij.uni-lj.si]

- 4. Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Impurity Profiling of Venetoclax Using Venetoclax N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venetoclax is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor, pivotal in the treatment of various hematological malignancies.[1][2] Ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This document provides detailed application notes and protocols for the use of Venetoclax N-oxide, a significant oxidative degradation impurity, in the impurity profiling of Venetoclax. Understanding the formation and quantification of this impurity is crucial for quality control and stability studies.

This compound can form during the manufacturing process or upon storage under oxidative stress conditions.[3][4] Its monitoring is essential to maintain the quality, safety, and efficacy of the final drug product. These notes offer a comprehensive guide to the synthesis, characterization, and analytical application of this compound as a reference standard.

Data Presentation: Quantitative Analysis of Venetoclax Degradation

Forced degradation studies are instrumental in identifying potential degradation products and understanding the stability of a drug substance. The following table summarizes the quantitative data from forced degradation studies on Venetoclax under various stress conditions, highlighting the formation of this compound and other degradation products.

| Stress Condition | Reagent/Parameters | Duration | Venetoclax Degradation (%) | Major Degradation Products Formed | Observations | Reference |

| Oxidative | 0.3% H₂O₂ | 48 hours | 44.46% | DP2 at 4.2 min and DP3 at 6.5 min (including this compound) | Venetoclax is highly susceptible to oxidative degradation. | [5] |

| Oxidative | 1%, 3%, 5%, 10% H₂O₂ | 1-4 hours | Not specified | This compound (VNO) and Venetoclax Hydroxylamine (VHA) | Two major impurities observed via HPLC with the same molecular weight. | |

| Oxidative | m-CPBA in DCM | 30 minutes | Not specified | This compound | Smooth conversion to the N-oxide. | |

| Acidic Hydrolysis | 2N HCl | 72 hours | 7.31% | DP1 at 16.1 min | Prone to degradation under acidic conditions. | |

| Acidic Hydrolysis | 1 M HCl | 3 days | >10% | A1, A2, A3, A4 | Rapid degradation observed. | |

| Basic Hydrolysis | 2N NaOH | 72 hours | No degradation | - | Stable under these basic conditions. | |

| Basic Hydrolysis | 1 M NaOH | 1 day | 13.4% | B1, B2, B3 | Faster degradation than in acidic conditions. | |

| Neutral Hydrolysis | Water | 72 hours | No degradation | - | Stable in neutral aqueous solution. | |

| Thermal | 80°C | 7 days | No degradation | - | Thermally stable. | |

| Photolytic | UV and fluorescent light | 5 cycles | No degradation | - | Stable under photolytic stress. |

Experimental Protocols

Synthesis of this compound (VNO) Reference Standard

This protocol describes the synthesis of this compound for use as a reference standard in impurity profiling.

Materials:

-

Venetoclax

-

Dichloromethane (DCM)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Venetoclax (e.g., 3.0 g) in DCM (e.g., 30.0 mL) in a round-bottom flask with stirring.

-

Cool the solution to 10–15 °C.

-